

# Technical Support Center: Combustion Instability in RP-1 Engines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: RP-1

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating and mitigating combustion instability in **RP-1** rocket engines.

## Section 1: Troubleshooting Guides

This section offers step-by-step guidance for identifying and addressing common combustion instability issues encountered during experimental campaigns.

### Guide 1: Troubleshooting High-Frequency Combustion Instability (Screech)

**Symptom:** High-amplitude, high-frequency pressure oscillations (typically >1 kHz) detected by pressure transducers within the combustion chamber. These may be accompanied by a high-pitched audible screech during firing and potential damage to the injector face or chamber walls.

**Possible Causes:**

- **Acoustic-Combustion Coupling:** The primary cause of high-frequency instability is a feedback loop between the combustion process and the acoustic modes of the combustion chamber. [1] Unsteady heat release from combustion can excite resonant acoustic modes of the chamber, which in turn can further organize and intensify the unsteady combustion.

- **Injector Design:** The design of the propellant injectors plays a critical role.<sup>[2][3]</sup> Injector-coupled instabilities can arise from the dynamic response of the propellant injection process to chamber pressure oscillations.
- **Propellant Mixing:** Inefficient or non-uniform mixing of the **RP-1** and liquid oxygen (LOX) can create localized pockets of unsteady heat release that drive instabilities.

#### Troubleshooting Steps:

- **Data Acquisition and Analysis:**
  - Ensure high-frequency pressure transducers are correctly installed and calibrated. Piezoelectric sensors are well-suited for these dynamic measurements.<sup>[4]</sup>
  - Position sensors at multiple locations within the combustion chamber to identify the specific acoustic modes present (e.g., tangential, radial, or longitudinal).<sup>[5]</sup>
  - Perform a spectral analysis (e.g., Fast Fourier Transform) of the pressure data to identify the dominant frequencies of the instability.
- **Injector and Chamber Hardware Inspection:**
  - After a test firing exhibiting instability, carefully inspect the injector face for signs of thermal distress or damage. This can indicate areas of localized intense heat release.
  - Examine the combustion chamber walls and nozzle for any signs of erosion or burnout, which can be exacerbated by high-frequency instabilities.
- **Mitigation Strategies:**
  - **Baffles:** Install acoustic baffles on the injector face. Baffles physically disrupt the acoustic waves and prevent the formation of a coherent, chamber-spanning instability. The F-1 engine famously used baffles to mitigate severe combustion instabilities.
  - **Acoustic Liners/Resonators:** Incorporate acoustic liners or Helmholtz resonators into the combustion chamber design. These devices are designed to absorb acoustic energy at specific frequencies, thereby damping the instability.<sup>[6][7]</sup>

- Injector Modification:
  - Adjust the injector orifice diameters and impingement angles to alter the atomization and mixing characteristics of the propellants.[\[2\]](#)
  - Changes in the injector's pressure drop can also influence stability.

## Guide 2: Troubleshooting Low-Frequency Combustion Instability (Pogo Oscillation)

Symptom: Low-frequency (typically 5-60 Hz), self-excited, longitudinal oscillations of the entire engine and vehicle structure.[\[8\]](#) This is often described as a "pogo stick" motion and can be severe enough to cause structural damage to the vehicle and payload.[\[9\]](#)[\[10\]](#)

Possible Causes:

- Feed System-Structure Coupling: Pogo instability arises from a closed-loop interaction between the vehicle's structure and the propellant feed system.[\[9\]](#)[\[10\]](#)
  - Thrust oscillations from the engine excite the natural structural modes of the vehicle.
  - The structural vibrations, in turn, cause pressure and flow rate oscillations in the propellant feed lines.
  - These feed system oscillations lead to fluctuations in the propellant flow rate into the engine, which then causes further thrust oscillations, closing the feedback loop.

Troubleshooting Steps:

- Instrumentation and Data Analysis:
  - Utilize accelerometers and strain gauges at key locations on the engine and vehicle structure to measure the frequency and amplitude of the oscillations.
  - Employ dynamic pressure transducers in the propellant feed lines to correlate pressure fluctuations with structural vibrations.
  - Analyze the data to identify the resonant frequencies of the coupled system.

- Feed System Characterization:
  - Develop a dynamic model of the propellant feed system, including the flexibility of the lines, the characteristics of the turbopumps, and the fluid dynamics.
  - Pump dynamics, specifically how they respond to pressure oscillations, are a key factor in the onset of pogo.[9]
- Mitigation Strategies:
  - Accumulators: Install gas-filled accumulators in the propellant feed lines. These devices act as dampers, absorbing pressure oscillations in the fluid and breaking the feedback loop. The Titan II launch vehicle successfully implemented accumulators to solve its pogo problems.[11]
  - Standpipes: In some cases, adding standpipes to the feed lines can alter the hydraulic impedance of the system and shift the resonant frequencies away from the structural modes.[11]
  - Structural Stiffening: Increasing the stiffness of the vehicle structure can raise its natural frequencies, making them less likely to couple with the feed system dynamics.

## Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main types of combustion instabilities in **RP-1** engines?

There are three primary types of combustion instabilities observed in liquid rocket engines, including those using **RP-1**:

- Low-Frequency Instability (Chugging and Pogo):
  - Chugging is related to the interaction between the propellant feed system dynamics and the combustion process, often occurring at very low frequencies.
  - Pogo oscillation is a more complex phenomenon involving the coupling of the entire vehicle structure with the propulsion system, resulting in longitudinal vibrations.[9][10]

- **Intermediate-Frequency Instability (Buzzing):** This type of instability is often associated with the coupling between the combustion process and the fluid dynamics of the injector and feed system components.
- **High-Frequency Instability (Screeching or Screaming):** This is the most destructive type of instability and is caused by the coupling of the combustion process with the acoustic modes of the combustion chamber.[\[1\]](#)

Q2: How can I instrument my experimental setup to detect combustion instability?

Effective detection of combustion instability requires a suite of high-response sensors:

- **High-Frequency Pressure Transducers:** These are essential for detecting high-frequency instabilities. Piezoelectric sensors are commonly used due to their wide frequency response and durability in harsh environments.[\[4\]](#)[\[12\]](#) They should be placed at various locations in the combustion chamber to identify acoustic modes.[\[5\]](#)
- **Accelerometers and Strain Gauges:** These are crucial for identifying the structural vibrations associated with pogo oscillations. They should be mounted on the engine and vehicle structure.
- **Dynamic Pressure Sensors in Feed Lines:** To diagnose pogo, it is necessary to measure pressure fluctuations in the propellant feed lines to correlate them with structural vibrations.
- **High-Speed Imaging:** High-speed cameras with appropriate optical access can visualize the flame dynamics and provide insights into the coupling between combustion and acoustics.

Q3: What is the role of the injector design in combustion stability?

The injector design is a critical factor in determining the stability of a liquid rocket engine.[\[2\]](#)[\[3\]](#)

Key parameters include:

- **Orifice Diameter and Length:** These affect the pressure drop across the injector and the velocity of the propellant jets.
- **Impingement Angle and Distance:** For impinging-jet injectors, these parameters control the atomization and mixing of the fuel and oxidizer.

- **Injection Pattern:** The arrangement of injector elements on the faceplate influences the distribution of propellants and the uniformity of the combustion.

The goal of the injector design is to achieve rapid and uniform atomization and mixing to ensure a stable and efficient combustion process.

### Section 3: Data Presentation

Table 1: Common Frequencies of Combustion Instabilities in **RP-1** Engines

Instability Type	Typical Frequency Range (Hz)	Primary Driving Mechanism
Pogo Oscillation	5 - 60[8]	Coupled structural and propellant feed system dynamics[9][10]
Buzzing	100 - 1,000	Coupling between combustion and injector/feed system fluid dynamics
Screech	> 1,000	Coupling between combustion and chamber acoustics[1]

Table 2: Key Parameters of High-Frequency Pressure Transducers for Combustion Instability Detection

Parameter	Typical Specification	Importance
Frequency Response	> 20 kHz	Necessary to capture high-frequency screech phenomena.
Pressure Range	Up to several thousand psi	Must withstand the high pressures of the combustion chamber.
Operating Temperature	> 500 °F (with cooling)	Essential for survival in the extreme thermal environment. Water or helium cooling is often employed. <a href="#">[13]</a>
Sensor Type	Piezoelectric	Offers high sensitivity and durability for dynamic pressure measurements. <a href="#">[4]</a> <a href="#">[12]</a>

## Section 4: Experimental Protocols

### Protocol 1: Experimental Investigation of High-Frequency Combustion Instability

Objective: To induce, characterize, and mitigate high-frequency combustion instability in a sub-scale **RP-1**/LOX rocket engine.

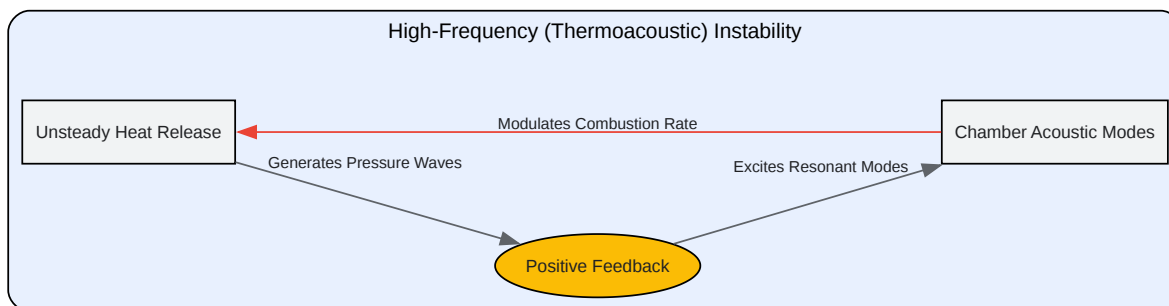
Methodology:

- Test Article Preparation:
  - A sub-scale combustion chamber with optical access (if possible) is used.
  - The chamber is instrumented with multiple high-frequency pressure transducers at various axial and circumferential locations.
  - An exciter mechanism, such as a siren or pulsed gas injection, can be incorporated to intentionally trigger specific acoustic modes.

- Instrumentation and Data Acquisition:
  - High-frequency pressure data is acquired at a sampling rate of at least twice the highest expected instability frequency (Nyquist criterion).
  - High-speed video of the combustion process is recorded through the optical ports.
  - Thermocouples are used to monitor the temperature of the chamber walls.
- Test Procedure:
  - A baseline stable firing is conducted to establish nominal operating conditions.
  - The exciter is then used to introduce a controlled perturbation at a frequency corresponding to a known acoustic mode of the chamber.
  - The response of the chamber pressure and flame to the excitation is recorded.
  - If self-excited instabilities occur, their frequency and amplitude are characterized.
  - Mitigation devices, such as baffles or acoustic liners, are installed, and the tests are repeated to evaluate their effectiveness.
- Data Analysis:
  - The pressure data is analyzed in the frequency domain to identify the dominant instability modes.
  - The phase relationship between the pressure signals from different transducer locations is used to reconstruct the spatial structure of the acoustic mode.
  - The high-speed video is analyzed to observe the flame's response to the acoustic oscillations.

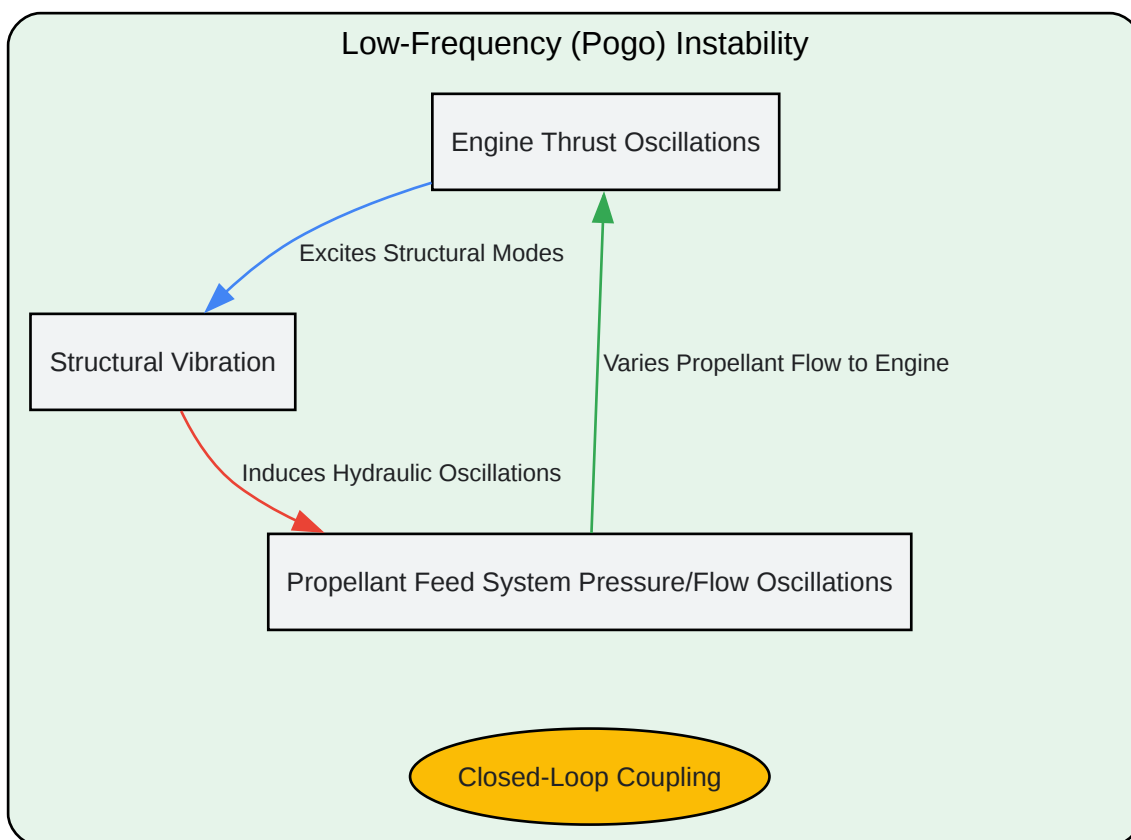
## Section 5: Mandatory Visualizations





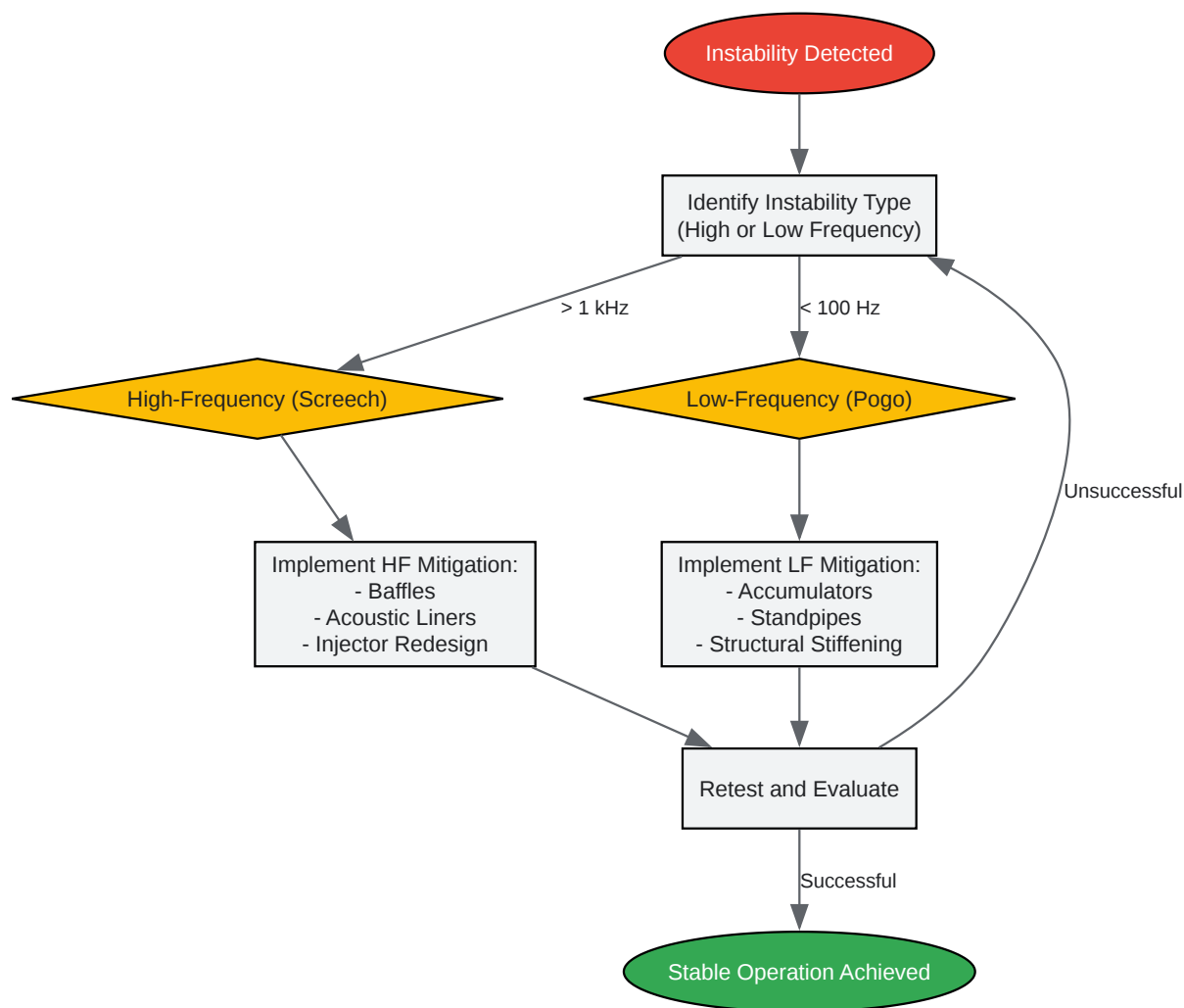
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Caption: High-frequency thermoacoustic instability feedback loop.



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Caption: Low-frequency pogo oscillation feedback loop.



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Caption: General troubleshooting workflow for combustion instability.

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- To cite this document: BenchChem. [Technical Support Center: Combustion Instability in RP-1 Engines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575958#investigating-causes-of-combustion-instability-in-rp-1-engines]

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